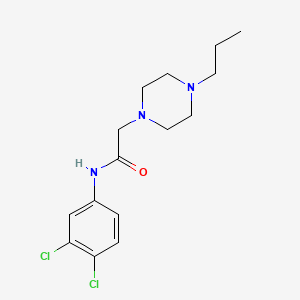
N-allyl-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2,5-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NADB and has been studied extensively due to its potential applications in the field of medicine.
Scientific Research Applications
NADB has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, NADB has been studied for its potential use as an anti-inflammatory agent and has shown promise in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of NADB is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells. Additionally, NADB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NADB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells, reduce inflammation, and decrease the production of pro-inflammatory cytokines. Additionally, NADB has been shown to have antioxidant properties and may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using NADB in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, NADB has shown promise in treating a variety of diseases and conditions, making it a potentially valuable tool for researchers. However, one limitation of using NADB in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret results.
Future Directions
There are a number of future directions for research on NADB. One area of focus is on understanding the mechanism of action of NADB, which could help researchers develop more effective treatments for cancer and inflammatory diseases. Additionally, researchers may investigate the potential use of NADB in combination with other drugs to enhance its therapeutic effects. Finally, researchers may explore the potential use of NADB in other areas, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
N-allyl-2,5-dimethylbenzamide is a chemical compound that has shown promise in the field of scientific research. It has been studied extensively for its potential applications in the field of medicine, particularly as a treatment for cancer and inflammatory diseases. While the mechanism of action of NADB is not yet fully understood, it has been shown to have a number of biochemical and physiological effects. There are a number of future directions for research on NADB, including understanding its mechanism of action and exploring its potential use in other areas of medicine.
Synthesis Methods
NADB can be synthesized through a simple reaction between 2,5-dimethylbenzoyl chloride and allylamine. This reaction takes place in the presence of a base such as triethylamine and results in the formation of NADB as a white solid.
properties
IUPAC Name |
2,5-dimethyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNGPFVIXWUOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5342711.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5342712.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5342714.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5342715.png)
![(3aR*,7aS*)-5-methyl-2-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5342725.png)
![N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide](/img/structure/B5342751.png)
![N-[3-(dimethylamino)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5342757.png)

![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)

![N-allyl-7-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5342800.png)

![7-[(4-fluoro-2-methylphenyl)sulfonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5342815.png)